Diethyl 2-oxo-6-piperidino-1,2-dihydro-3,5-pyridinedicarboxylate

Description

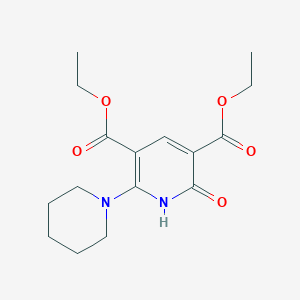

Diethyl 2-oxo-6-piperidino-1,2-dihydro-3,5-pyridinedicarboxylate is a pyridine derivative characterized by a central 1,2-dihydropyridine ring substituted with a piperidino group at the 6-position and esterified carboxyl groups at the 3- and 5-positions.

Properties

IUPAC Name |

diethyl 2-oxo-6-piperidin-1-yl-1H-pyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5/c1-3-22-15(20)11-10-12(16(21)23-4-2)14(19)17-13(11)18-8-6-5-7-9-18/h10H,3-9H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFOPLDRIPXVXFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(NC1=O)N2CCCCC2)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2-oxo-6-piperidino-1,2-dihydro-3,5-pyridinedicarboxylate typically involves the reaction of 2-oxo-6-piperidino-1,2-dihydropyridine-3,5-dicarboxylic acid with diethyl alcohol under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, and at elevated temperatures to facilitate esterification.

Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale esterification process. This involves the continuous addition of diethyl alcohol to a reaction mixture containing the acid precursor and the acid catalyst. The reaction mixture is maintained at a controlled temperature and pH to ensure the efficient formation of the ester product. The resulting product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: Diethyl 2-oxo-6-piperidino-1,2-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or halides, in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions typically result in the formation of alcohols or amines.

Substitution: Substitution reactions can produce a variety of derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry: Diethyl 2-oxo-6-piperidino-1,2-dihydro-3,5-pyridinedicarboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds.

Biology: In biological research, the compound is utilized to study enzyme mechanisms and metabolic pathways. It serves as a substrate or inhibitor in various biochemical assays, providing insights into enzyme function and regulation.

Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its derivatives are being investigated for their pharmacological properties, including anti-inflammatory, analgesic, and antipyretic effects.

Industry: In the chemical industry, this compound is used as an intermediate in the production of agrochemicals, dyes, and other industrial chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which Diethyl 2-oxo-6-piperidino-1,2-dihydro-3,5-pyridinedicarboxylate exerts its effects depends on its specific application. In biochemical assays, it may act as a competitive inhibitor, binding to the active site of an enzyme and preventing substrate binding. In pharmaceutical applications, its derivatives may interact with specific molecular targets, such as receptors or enzymes, to modulate biological processes.

Molecular Targets and Pathways:

Enzymes: The compound may target specific enzymes involved in metabolic pathways, altering their activity and affecting cellular processes.

Receptors: In drug development, its derivatives may bind to receptors, triggering or inhibiting signaling pathways that regulate physiological functions.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Pyridinedicarboxylates

Physicochemical and Pharmacokinetic Insights

- Solubility and Polarity: The target compound’s piperidino group (a six-membered saturated ring with one nitrogen) confers moderate lipophilicity compared to the more polar piperazino group in CAS 338396-57-9 .

- Crystal Packing and Stability: Analogous compounds (e.g., C19H21NO4) exhibit planarized heterocyclic rings and weak intermolecular hydrogen bonds (C–H···N interactions, d = 3.370 Å), which stabilize the crystal lattice . Such interactions may influence the target compound’s solid-state stability.

Biological Activity

Diethyl 2-oxo-6-piperidino-1,2-dihydro-3,5-pyridinedicarboxylate is a synthetic compound with significant potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. This article delves into its biological activity, synthesis, and applications based on current research findings.

- Molecular Formula : C15H20N2O5

- Molecular Weight : 308.33 g/mol

- CAS Number : 128099-67-2

The compound features a piperidine ring and is classified as a pyridine derivative, which contributes to its pharmacological properties. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Biological Activity

This compound exhibits several biological activities that are noteworthy:

- Anticancer Potential : Research indicates that this compound may inhibit tumor growth through mechanisms such as angiogenesis inhibition. The structural characteristics of the compound allow it to interact with cellular pathways involved in cancer progression .

- Antimicrobial Activity : Preliminary studies suggest that the compound could have antibacterial properties, making it a potential lead for developing new antibiotics.

- Neuroprotective Effects : Similar compounds have shown neuroprotective effects in pharmacological studies, suggesting that this compound may also possess such properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available pyridine derivatives. The general steps include:

- Formation of the piperidine ring.

- Introduction of the diethyl ester groups.

- Oxidation to form the keto group at the 2-position.

The synthetic route is crucial as it influences the yield and purity of the final product.

Comparative Analysis

To better understand the biological activity of this compound, we can compare it with other similar compounds:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| Diethyl 6-hydrazino-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate | C11H15N3O5 | Antitumor activity |

| Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate | C15H20N2O4 | Neuroprotective effects |

| Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate | C13H16N2O4 | Anti-inflammatory properties |

This table highlights how structural variations can lead to different biological activities.

Case Studies

Recent studies have focused on the interaction of this compound with various biological targets:

- In vitro Studies : Experiments demonstrated that this compound can inhibit cell proliferation in specific cancer cell lines by inducing apoptosis and preventing angiogenesis .

- Animal Models : In vivo studies are underway to evaluate its efficacy in reducing tumor size and improving survival rates in rodent models of cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.